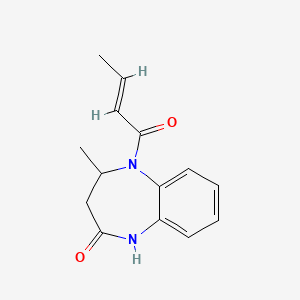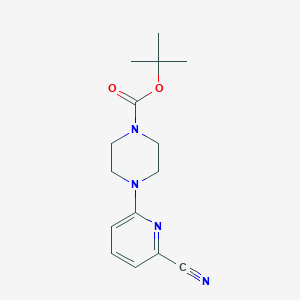
tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 6-cyanopyridin-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, safety, and environmental impact. The use of flow reactors allows for precise control over reaction conditions, leading to higher yields and purer products.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Amines and their derivatives.
Substitution: Compounds with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new pharmaceuticals, agrochemicals, and materials.
Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular processes.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of therapeutic agents targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it valuable in the development of new products and technologies.
Mechanism of Action
The mechanism by which tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate: This compound is structurally similar but has a phenyl group instead of a piperazine ring.
Tert-butyl (2-acetyl-6-cyanopyridin-4-YL)methylcarbamate: This compound has an acetyl group and a methylcarbamate moiety, differing from the piperazine structure.
Uniqueness: Tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate is unique due to its piperazine ring, which offers distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-6-4-5-12(11-16)17-13/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAKDMVNJLPYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137524 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(6-cyano-2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461715-72-9 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(6-cyano-2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461715-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-(6-cyano-2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B1652450.png)
![Methyl 6-(benzylsulfanylmethyl)-4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1652451.png)
![(2R)-3-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]butanoic acid;hydrochloride](/img/structure/B1652453.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-enoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B1652454.png)
![(4Z)-2-hydroxy-4-[[2-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1652455.png)
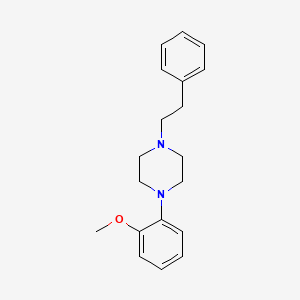
![2-(3-Oxo-3,5,6,7-tetrahydro-cyclopenta[c]pyridazin-2-yl)-propionic acid](/img/structure/B1652458.png)
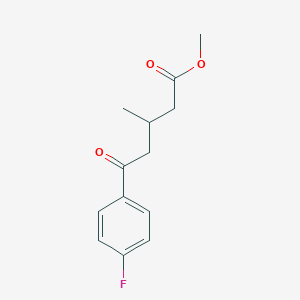
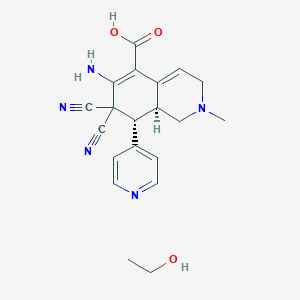
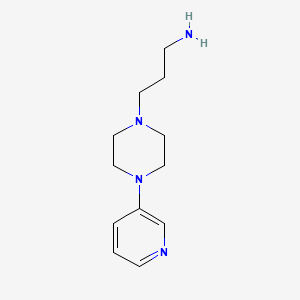
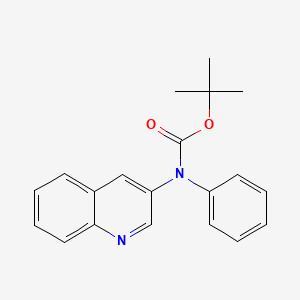
![Bicyclo[2.2.1]heptane-2,3-diol](/img/structure/B1652468.png)
